molecular formula C9H13N3O B1291362 2-Amino-4-morpholinopyridine CAS No. 722549-98-6

2-Amino-4-morpholinopyridine

Cat. No. B1291362
M. Wt: 179.22 g/mol
InChI Key: KEQRMEXRBFYCCN-UHFFFAOYSA-N
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Description

2-Amino-4-morpholinopyridine is a chemical compound that is part of a broader class of molecules featuring the morpholine ring, a heterocyclic amine, and the pyridine ring, a basic organic compound with a wide range of applications in medicinal chemistry. The morpholine moiety is known for its use in pharmaceuticals and pesticides, while pyridine derivatives are common in nucleic acids and exhibit various biological activities.

Synthesis Analysis

The synthesis of compounds related to 2-amino-4-morpholinopyridine involves several chemical reactions and strategies. For instance, the synthesis of 3-amino-2-ethoxycarbonyl imidazo[1,2-a]pyridine derivatives from ethyl α-benzotriazolyl-α-morpholinoacetate is promoted by Ga(OTf)3, yielding moderate to good yields . Another synthesis route involves the creation of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which is a precursor for potent antimicrobials, through a nine-step process with an overall yield of 36% . Additionally, novel 4-(2-aminophenyl)morpholines have been synthesized and characterized, showing significant biological activities .

Molecular Structure Analysis

The molecular structure of 2-amino-4-morpholinopyridine derivatives is characterized by the presence of both morpholine and pyridine rings. The crystal and molecular structures of related compounds, such as 2-acylamino-5-amino-4-aryl-3-cyanothiophenes, have been determined, revealing insights into their molecular-electronic structures and intermolecular interactions . Similarly, the structures of 2-amino-4-chloro-6-morpholinopyrimidine polymorphs have been elucidated, showing different hydrogen bonding patterns and polymorphism .

Chemical Reactions Analysis

Chemical reactions involving 2-amino-4-morpholinopyridine derivatives are diverse. For example, the aminomethylation of 2-(2-furyl)imidazo[1,2-a]pyridine primarily occurs at the 3 position of the imidazopyridine system, with morpholine as one of the reagents . Schiff bases of 4-(2-aminophenyl)-morpholines have been synthesized and evaluated pharmacologically, indicating the versatility of reactions involving morpholine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-4-morpholinopyridine and its derivatives are influenced by their molecular structures. The electronic polarization within the pyrimidine components of related compounds, such as 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines, affects their bond distances and the formation of intramolecular and intermolecular hydrogen bonds . These properties are crucial for understanding the compound's reactivity and potential applications in drug design and other fields.

Scientific Research Applications

1. Anti-inflammatory Activities of Pyrimidines

  • Methods of Application: The synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation. The target compounds were evaluated in mouse peritoneal cells via in vitro NO analysis .
  • Results or Outcomes: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

2. Nonlinear Optical Applications

  • Application Summary: Organic nonlinear optical (NLO) single crystals of 2-amino-4-methylpyridinium-4-hydroxybenzolate were grown by slow solvent evaporation (SSE) method. These pyridine-based molecules were commonly used for third-order NLO applications .
  • Methods of Application: The title compound belongs to centrosymmetric space group P2 1/ c in a monoclinic crystal system which was successfully studied by X-ray diffraction (XRD) study. Molecular geometry and vibration spectral (FTIR, RAMAN & NMR) analysis were carried out experimentally and theoretically by using density functional theory (DFT) at 6311++G (d,p) level of theory .
  • Results or Outcomes: The second order hyperpolarizability of the crystal was analyzed theoretically .

3. Drug Discovery

  • Application Summary: 2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules. Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets. 2-Aminopyridine can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .
  • Methods of Application: The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions. Moreover, the exact weight of synthesised compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes .
  • Results or Outcomes: This manuscript is a quick review of such pharmacophores derived from 2-aminopyridine .

4. Anti-Inflammatory Effects of Pyrimidines

  • Application Summary: Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring. Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
  • Methods of Application: Synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation. The target compounds were evaluated in mouse peritoneal cells via the in vitro NO analysis .
  • Results or Outcomes: Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

5. Synthesis of Biological Molecules

  • Application Summary: 2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules. Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .
  • Methods of Application: The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions. Moreover, the exact weight of synthesised compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes .
  • Results or Outcomes: This manuscript is a quick review of such pharmacophores derived from 2-aminopyridine .

6. Insecticidal Properties

  • Application Summary: 1,4-Dihydropyridine (1,4-DHP) is one of the foremost notable organic scaffolds with diverse pharmaceutical applications. In addition to its various therapeutic applications, the insecticidal properties have been collated and discussed .
  • Methods of Application: This study will highlight recent accomplishments in the construction of 1,4-DHP with structural and functional modifications using multi-component one-pot and green synthetic methodologies .
  • Results or Outcomes: Researchers in the fields of medicinal chemistry and drug development will find the summarized conclusions of this study incredibly informative, instructional, and valuable .

Future Directions

While specific future directions for 2-Amino-4-morpholinopyridine are not mentioned in the search results, research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines suggest potential areas for further investigation .

properties

IUPAC Name

4-morpholin-4-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-9-7-8(1-2-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQRMEXRBFYCCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620314
Record name 4-(Morpholin-4-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-morpholinopyridine

CAS RN

722549-98-6
Record name 4-(Morpholin-4-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 4-chloro-pyridin-2-ylamine (800 mg, 6.22 mmol) and morpholine (8.1 mL, 93.34 mmol) in N-methyl-2-pyrrolidone (NMP) (2 mL) was heated in a microwave (Emry's Optimizer) at 200° C. for 10 minutes. The resulting solution was directly purified by flash chromatography (SiO2, 95:5:0.5/DCM:MeOH:NH4OH) to give 4-morpholin-4-yl-pyridin-2-ylamine (Int-1). MS found for C9H13N3O as (M+H)+ 180.39. A solution of Int-1 (418 mg, 2.34 mmol) and 3-chloro-pentane-2,4-dione (0.3 mL, 2.45 mmol) in NMP (2.5 mL) was added and heated in a microwave (Emry's Optimizer) at 150° C. for 30 minutes. The resulting solution was directly purified by flash chromatography (SiO2, 96:4:/DCM:MeOH) to give 1-(2-methyl-7-morpholin-4-yl-imidazo[1,2-a]pyridin-3-yl)-ethanone (Int-2). MS found for C14H17N3O2 as (M+H)+ 260.39. A mixture of Int-2 (293 mg, 1.13 mmol) and DMF.DMA (2.3 mL) was heated at 150° C. for 10 hours. The mixture was concentrated and used further without purification. MS found for C17H22N4O2 as (M+H)+ 315.23. A solution of 1-(2-methyl-7-morpholin-4-yl-imidazo[1,2-a]pyridin-3-yl)-ethanone (263 mg, 0.84 mmol), 4-guanidinobenzoic acid hydrochloride (180 mg, 0.841) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.25 mL, 1.67 mmol) in DMF (3 mL) was heated in a microwave (Emry's Optimizer) at 150° C. for 30 minutes. The reaction mixture was then diluted with water and acetonitrile and purified by preparative HPLC affording 4-[4-(2-methyl-7-morpholin-4-yl-imidazo[1,2-a]pyridin-3-yl)-pyrimidin-2-ylamino]-benzoic acid after lyophilization. MS found for C23H22N6O3 as (M+H)+ 431.46. To the above carboxylic acid (10 mg, 0.023 mmol) in DMF (1 mL), was added O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) (13 mg, 0.034 mmol), 1,2-phenylenediamine (5 mg, 0.046 mmol), DIPEA (0.01 mL, 0.068 mmol), and stirred at room temperature for 16 hours. The reaction mixture was diluted with water and acetonitrile and directly purified by preparative HPLC affording the title compound after lyophilization. MS found for C29H28N8O2 as (M+H)+ 521.28. 1H NMR (400 MHz, dmso-d6): δ 9.54 (d, J=8.0 Hz, 1H); 8.41 (d, J=5.6 Hz, 1H); 7.90 (d, J=8.4 Hz, 2H); 7.79 (d, J=8.4 Hz, 2H); 7.11 (d, J=7.6 Hz, 1H); 7.02-6.97 (m, 2H); 6.83 (d, J=7.6 Hz, 2H); 6.71-6.67 (m, 2H); 3.76 (m, 4H); 3.29 (m, 4H); 2.58 (s, 3H).
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Synthesis routes and methods III

Procedure details

A mixture of 4-chloropyridin-2-amine (400 mg, 3.1 mmol) and morpholine (2 mL) in 2 mL of DMA was heated at 200° C. for 5 min in a microwave reactor. LCMS analysis indicated completion of the reaction. The mixture was partitioned between EtOAc and brine, and the organic layer was dried over Na2SO4 and concentrated under reduced pressure to give crude 4-morpholinopyridin-2-amine as a yellow solid (350 mg). LCMS (ESI) m/z 180 (M+H)+.
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